
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Descripción general
Descripción
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates
- Summary of the Application: This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .
- Methods of Application: The process involves the activation of a substrate with two equivalents of boron trifluoride .
- Results or Outcomes: The researchers developed a new, redox-neutral method for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .
Application 2: Inhibition of β-glucuronidase activity
- Summary of the Application: 2-oxo-1,2,3,4-tetrahydropyrimidine, a similar compound, has been used to inhibit β-glucuronidase activity .
- Methods of Application: The study aimed to synthesize a library of 2-oxo-1,2,3,4-tetrahydropyrimidine and evaluate their β-glucuronidase inhibitory activity .
- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .
Application 3: Synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides
- Summary of the Application: 1,2,3,4-Tetrahydroquinoline is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the search results .
- Results or Outcomes: These compounds display fungicidal activity .
Application 4: Synthesis of Bioactive Tetrahydroquinolines
- Summary of the Application: Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
- Methods of Application: These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
- Results or Outcomes: Oxamniquine, dynemycin, viratmycin, and nicainoprol are examples of bioactive tetrahydroquinolines .
Application 5: Antioxidant Activity
- Summary of the Application: Quinoline derivatives, which include tetrahydroquinoline, have been found to have powerful antioxidant properties, which could be significantly helpful in neuroprotection against Parkinsonism .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the search results .
- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .
Application 6: Biological Activities of Indole Derivatives
- Summary of the Application: Indole derivatives, which are structurally similar to tetrahydroquinoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the search results .
- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAWZROXAVJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570784 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
CAS RN |
159053-44-8 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

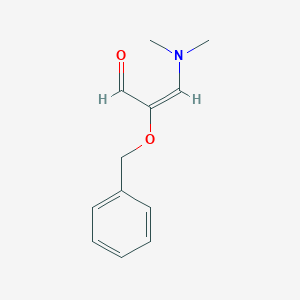

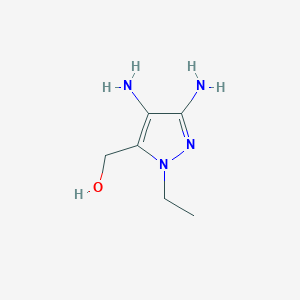



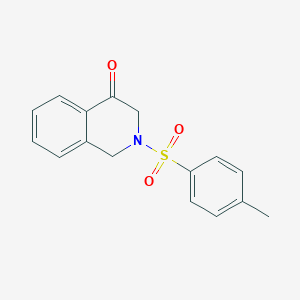

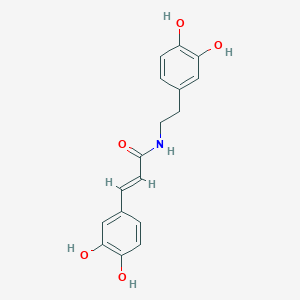
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
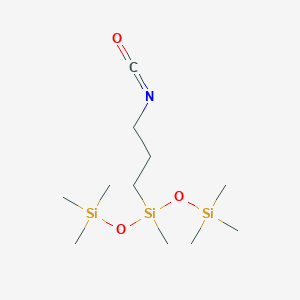
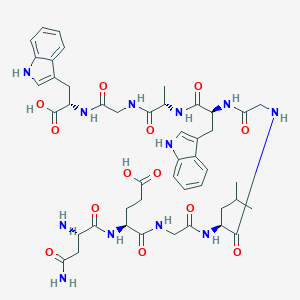
![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)
